4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione
Description
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is a halogenated piperidine-2,6-dione derivative characterized by a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and chlorine (Cl) at the para (4th) position. The piperidine-2,6-dione core is a common scaffold in medicinal chemistry, often leveraged for its conformational rigidity and ability to interact with biological targets such as kinases, proteases, or neurotransmitter receptors .
Halogenation at specific positions on the phenyl ring is a critical design strategy to modulate electronic properties, lipophilicity, and binding affinity. For instance, bromine and chlorine substituents enhance molecular stability and influence intermolecular interactions (e.g., halogen bonding), which can improve target selectivity .
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLICGPKZHGTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclocondensation
A widely cited method involves the cyclocondensation of substituted diamides with aryl halides. In one protocol:
- Starting Materials :
- 3-Aminopiperidine-2,6-dione (0.67 g, 5.2 mmol)
- 2-Bromo-4-chlorobenzoyl chloride (1.45 g, 5.7 mmol)
- Methanol (10 mL)
Reaction Conditions :
Work-Up :
This route emphasizes the critical role of base selection, with DIPEA outperforming alternatives like sodium hydride in minimizing side reactions.
Bromination of 4-(4-Chlorophenyl)piperidine-2,6-dione
An alternative approach modifies preformed piperidine-2,6-dione derivatives:
Bromination Step :
Intermediate Isolation :
- Cooling to room temperature, filtration, and concentration yields a crude brominated intermediate.
Final Cyclization :
This method achieves a 58% isolated yield after silica gel chromatography, with regioselectivity controlled by the electron-withdrawing chloro substituent.
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent Selection : Dimethylformamide (DMF) enhances solubility of aromatic intermediates but may promote decomposition above 100°C. Dichloroethane is preferred for bromination due to its inertness toward radical intermediates.
- Temperature Control : Cyclocondensation proceeds optimally at 70–80°C, while bromination requires higher temperatures (80–100°C) to overcome activation barriers.
Stoichiometric Considerations
- A molar ratio of 1:4 (piperidine precursor to aryl halide) minimizes unreacted starting material.
- Excess NBS (1.5–2.0 equiv) ensures complete bromination without overhalogenation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) :
HPLC Purity : ≥95% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Cyclization and Ring-Opening: The piperidine ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the formation of new derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the molecular formula . It features a piperidine ring with a dione functional group at positions 2 and 6, along with a phenyl ring that has bromine and chlorine substituents. These halogen atoms enhance its reactivity and biological activity, making it an attractive candidate for various applications.
Medicinal Chemistry
Therapeutic Applications:
Research indicates that 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione serves as a lead compound in the development of new pharmaceuticals. Its derivatives have been investigated for their potential to interact with biological targets associated with diseases such as cancer and inflammatory conditions. Notably, it has been linked to the modulation of fetal hemoglobin levels, which could have implications for treating sickle cell disease and beta-thalassemia.
Case Study:
A study highlighted its role in inhibiting the expression levels of the WIZ protein, which is involved in various cellular processes. This inhibition can potentially lead to therapeutic strategies for diseases where WIZ plays a critical role.
Chemical Synthesis
Intermediate for Pesticides:
The compound is also utilized as an intermediate in the synthesis of chlorfenapyr, a widely used pesticide known for its low toxicity to mammals while being effective against pests. This application underscores its importance in agricultural chemistry.
Synthesis of Other Compounds:
this compound is a precursor for synthesizing 4-hydroxy-2-quinolones, which have demonstrated various biological activities including antibacterial and anticancer effects. The ability to modify this compound into other biologically relevant structures makes it a valuable building block in organic synthesis.
Comparison with Related Compounds
The structural uniqueness of this compound can be compared with other piperidine derivatives. The presence of both bromine and chlorine atoms on the phenyl ring distinguishes it from similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Bromophenyl)piperidine-2,6-dione | Bromine at para position | Lacks chlorine substitution |
| 4-(2-Chlorophenyl)piperidine-2,6-dione | Chlorine at ortho position | Contains only one halogen substituent |
| 4-(4-Chlorophenyl)piperidine-2,6-dione | Chlorine at para position | Similar structure but different halogen placement |
The dual halogen substitution in this compound significantly influences its chemical reactivity and biological properties compared to these related compounds.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-2,6-dione Derivatives
Key Observations:
Halogen Position and Electronic Effects: The 2-Br,4-Cl substitution in the target compound creates distinct electronic effects compared to analogs like 4-(3-bromophenyl)piperidine-2,6-dione . In contrast, 4-(2,6-dichlorophenyl)piperidine-2,6-dione lacks bromine but features two ortho-Cl atoms, which could reduce steric bulk compared to Br but increase polarity.
Complexity of Substituents :
- Compounds like 4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione incorporate bulky cyclohexane rings, which likely enhance membrane permeability but reduce synthetic accessibility compared to simpler halogenated derivatives.
Hybrid Structures: The morpholinomethyl-benzyloxy-substituted analog demonstrates how piperidine-2,6-dione can be integrated into larger pharmacophores for specific therapeutic applications (e.g., autoimmune diseases).
Pharmacological and Analytical Considerations
- Detection Methods : Cycloheximide analogs with hydroxyethyl-cyclohexyl substituents (e.g., compound) exhibit variable sensitivity in bioassays vs. HPLC, suggesting that halogenated derivatives like this compound may require HPLC for accurate quantification due to reduced inherent bioactivity .
- Safety Profiles : While safety data for the target compound is unavailable, 4-(3-bromophenyl)piperidine-2,6-dione is classified for industrial use, with precautions for inhalation and skin contact. Halogen position may influence toxicity; ortho-substituents often increase reactivity.
Biological Activity
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is a halogenated piperidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula C₁₁H₉BrClN₁O₂, features a piperidine ring and a dione functional group. The presence of bromine and chlorine substituents enhances its reactivity and biological profile, making it an interesting candidate for pharmaceutical development.
Chemical Structure and Properties
The structural uniqueness of this compound lies in its dual halogen substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological properties compared to similar compounds. The following table summarizes some structural features of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Bromophenyl)piperidine-2,6-dione | Bromine at para position | Lacks chlorine substitution |
| 4-(2-Chlorophenyl)piperidine-2,6-dione | Chlorine at ortho position | Contains only one halogen substituent |
| 4-(4-Chlorophenyl)piperidine-2,6-dione | Chlorine at para position | Similar structure but different halogen placement |
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit a range of antimicrobial activities. For example, studies have shown that compounds similar to this compound demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives with halogen substitutions have shown enhanced activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been explored for its anticancer properties. It has been linked to mechanisms involving the modulation of specific molecular targets associated with cancer cell proliferation. For instance, studies have indicated that piperidine derivatives can inhibit the growth of various human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
The mechanism of action for this compound is thought to involve binding to specific receptors or enzymes within biological systems. This interaction may modulate their activity, leading to various therapeutic effects. For example, it has been suggested that similar piperidine derivatives can interact with the cereblon (CRBN) protein, which plays a role in several diseases including cancer and inflammatory conditions .
Study on Antibacterial Activity
In a comparative study assessing the antibacterial efficacy of various piperidine derivatives, this compound was found to possess significant inhibitory effects against S. aureus and E. coli, with growth inhibition zones ranging from 14 to 17 mm . This indicates its potential use as a lead compound in developing new antibacterial agents.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of several piperidine derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited potent inhibitory activity against HCT116 cells with IC50 values significantly lower than those observed for established chemotherapeutics . This suggests that further development could yield effective new treatments for cancer.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent selection, stoichiometry) using factorial design of experiments (DoE). For example, systematically vary parameters like reaction time and catalyst loading to identify optimal conditions. Statistical analysis of variance (ANOVA) can isolate critical factors affecting yield and purity . Reference protocols from structurally similar piperidine derivatives, such as adjusting boronic acid coupling steps or purification via recrystallization .
Q. What spectroscopic and analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns on the piperidine ring and aryl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>98%). X-ray crystallography or computational modeling (e.g., density functional theory) may resolve stereochemical ambiguities .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Follow H313 (harmful in contact with skin) and H333 (toxic if inhaled) precautions. Use fume hoods, nitrile gloves, and lab coats. Store separately from oxidizing agents at 2–8°C. Dispose of waste via professional hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling accelerate the prediction of this compound's reactivity in drug discovery pipelines?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian software) to simulate reaction pathways and transition states. Integrate machine learning models trained on existing piperidine dione datasets to predict regioselectivity in nucleophilic substitutions. Validate predictions with kinetic experiments under inert atmospheres .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding this compound's biological activity?
- Methodological Answer : Apply multi-variable regression analysis to identify outliers in bioassay data. Cross-validate computational docking results (e.g., AutoDock Vina) with experimental IC50 values. For discrepancies in solubility, use Hansen solubility parameters or COSMO-RS simulations to refine solvent selection .
Q. How can reaction fundamentals and reactor design principles be applied to scale up the synthesis of this compound?
- Methodological Answer : Conduct kinetic studies to determine rate-limiting steps (e.g., aryl halide coupling). Design continuous-flow reactors to improve heat transfer and reduce side reactions. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations tailored to viscous reaction media .
Q. What methodological approaches are critical for analyzing the environmental fate of this compound in atmospheric chemistry studies?
- Methodological Answer : Investigate atmospheric degradation pathways using smog chamber experiments under controlled UV light and ozone exposure. Quantify reaction intermediates via gas chromatography-mass spectrometry (GC-MS). Model long-range transport potential using HYSPLIT trajectory analysis .
Notes
- Avoid referencing commercial platforms (e.g., GLPBIO) per guidelines.
- Advanced questions emphasize interdisciplinary integration (e.g., computational + experimental).
- Safety protocols align with institutional hygiene plans and EPA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
